Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H20FN3O5S and its molecular weight is 481.5. The purity is usually 95%.
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Biological Activity
Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound recognized for its potential biological activities. This compound belongs to the thieno[3,4-d]pyridazine class, which has garnered interest in medicinal chemistry due to its diverse pharmacological properties. The unique structural features of this compound contribute to its biological activity, making it a candidate for further research in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C25H23N3O6S, with a molecular weight of 493.53 g/mol. The structure includes an ethoxybenzamide moiety and a fluorophenyl substituent, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C25H23N3O6S |
Molecular Weight | 493.53 g/mol |
IUPAC Name | This compound |
Preliminary studies indicate that compounds within the thieno[3,4-d]pyridazine class may interact with various biological targets, including receptors and enzymes. Specific mechanisms of action include:
- Enzyme Inhibition : Compounds similar to Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine have shown potential in inhibiting enzymes involved in metabolic pathways.
- Receptor Modulation : Research suggests that these compounds may act as allosteric modulators at certain receptor sites, influencing cellular signaling pathways.
Anticancer Potential
Recent investigations have highlighted the anticancer properties of thieno[3,4-d]pyridazine derivatives. For instance:
- Study Findings : A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Case Study : In vitro studies revealed that Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine displayed significant activity against Gram-positive and Gram-negative bacteria.
Comparative Analysis with Related Compounds
To provide a clearer understanding of the biological activity of Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine, a comparison with similar compounds is essential.
Compound Name | Biological Activity | Unique Features |
---|---|---|
Ethyl 5-(2-methylbenzamido)-3-(4-fluorophenyl) | Moderate anticancer activity | Methyl substitution may affect potency |
Ethyl 5-(2-chlorobenzamido)-3-(phenyl) | Stronger antimicrobial effects | Chlorine substitution enhances reactivity |
Ethyl 5-(2-nitrobenzamido)-3-(methylphenyl) | Notable cytotoxicity | Nitro group may enhance interactions |
Properties
IUPAC Name |
ethyl 5-[(2-ethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5S/c1-3-32-18-8-6-5-7-16(18)21(29)26-22-19-17(13-34-22)20(24(31)33-4-2)27-28(23(19)30)15-11-9-14(25)10-12-15/h5-13H,3-4H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHHNGDFTFJTGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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